Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Dimethylsulfamoyl Analog
The target compound displays a computed XLogP3-AA of 2.6 [1], indicating moderate lipophilicity. In contrast, the closely related N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 700860-40-8), which replaces the 3,4-dimethylphenyl group with a dimethylsulfamoyl moiety, has a lower computed XLogP3-AA of 1.2 [2]. This difference of 1.4 log units suggests that the target compound is significantly more lipophilic, which can influence membrane permeability, protein binding, and off-target promiscuity profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 700860-40-8), XLogP3-AA = 1.2 |
| Quantified Difference | Δ XLogP3-AA = +1.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Lipophilicity is a critical determinant of ADME properties; the 1.4-log higher XLogP3-AA of the target compound implies meaningfully different permeability and distribution behavior, making it a distinct tool for structure–property relationship studies.
- [1] PubChem Computed Properties for CID 1088814, XLogP3-AA = 2.6. View Source
- [2] PubChem Computed Properties for CID 7010535 (CAS 700860-40-8), XLogP3-AA = 1.2. View Source
